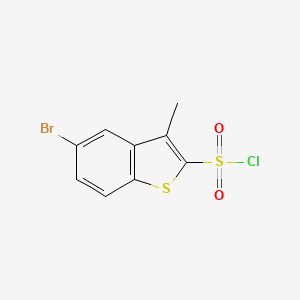

5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of bromoethylsulfonium salts, which can react with amino alcohols or amino thiols to form six- and seven-membered heterocyclic compounds, such as morpholines, piperazines, and benzodiazepines . Another approach described involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with dihalo compounds to synthesize five-membered heterocycles containing the sulfonyl group . Additionally, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones has been reported, which involves condensation and oxidative cyclization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4H-1,4-benzothiazines, has been confirmed by elemental analysis and spectral studies . The synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines also provides insight into the molecular structure of sulfonamide-substituted heterocycles .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, which proceeds through the formation of benzenesulfenic acid and is influenced by the presence of halide ions . The conversion of 4H-1,4-benzothiazines into sulfones using hydrogen peroxide in acetic acid is another example of a chemical reaction involving brominated and sulfonated aromatic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not directly discussed, the properties of related compounds can be inferred. For instance, the reactivity of brominated aromatic compounds can be selectively directed in the presence of benzoyl peroxide, indicating the influence of substituents on the bromination of aromatic rings . The rate of hydrolysis and the stability of chiral centers in the presence of acid and halide ions are also important physical and chemical properties of these compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXQHKIUGBLJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370816 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

CAS RN |

338797-11-8 | |

| Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.